2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one
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Overview
Description
2-{[2-(4-BROMOPHENYL)-2-OXOETHYL]SULFANYL}-3-ETHYL-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE is a complex organic compound that features a spiro structure, which is a unique arrangement where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-BROMOPHENYL)-2-OXOETHYL]SULFANYL}-3-ETHYL-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE typically involves multiple steps. One common method includes the alkylation of sodium 4(5)-alkyl-6-oxo-1,6-dihydropyrimidine-2-thiolates with 2-bromo-1-(4-bromophenyl)ethan-1-one . This reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions are essential to achieve high yields and purity. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-BROMOPHENYL)-2-OXOETHYL]SULFANYL}-3-ETHYL-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different quinazoline derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-{[2-(4-BROMOPHENYL)-2-OXOETHYL]SULFANYL}-3-ETHYL-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[2-(4-BROMOPHENYL)-2-OXOETHYL]SULFANYL}-3-ETHYL-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)oxirane
- 2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol
- 4-(4-Bromophenyl)-2-thiazolethiol
Uniqueness
What sets 2-{[2-(4-BROMOPHENYL)-2-OXOETHYL]SULFANYL}-3-ETHYL-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE apart from similar compounds is its spiro structure, which imparts unique chemical and physical properties. This structure can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C27H27BrN2O2S |
---|---|
Molecular Weight |
523.5 g/mol |
IUPAC Name |
2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-3-ethylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C27H27BrN2O2S/c1-2-30-25(32)23-24(29-26(30)33-17-22(31)18-10-12-20(28)13-11-18)21-9-5-4-8-19(21)16-27(23)14-6-3-7-15-27/h4-5,8-13H,2-3,6-7,14-17H2,1H3 |
InChI Key |
IARDFHLWCBBRCE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(C3=CC=CC=C3CC24CCCCC4)N=C1SCC(=O)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
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